Cyclo(tyrosyl-tyrosyl)
Overview
Description
Cyclo(tyrosyl-tyrosyl) is a member of the class of 2,5-diketopiperazines. It is a cyclic dipeptide formed by the cyclization of two tyrosine residues. The compound is characterized by its piperazine-2,5-dione core, where the hydrogen atoms at positions 3 and 6 are replaced by p-hydroxybenzyl groups . This structure imparts unique chemical and biological properties to cyclo(tyrosyl-tyrosyl).
Mechanism of Action
Target of Action
The primary target of Cyclo(tyrosyl-tyrosyl) is the cytochrome P450 . Cytochrome P450s are a group of heme-containing proteins responsible for oxidation reactions on a wide range of substrates, contributing to the production of valuable natural products with limitless biotechnological potential .
Mode of Action
Cyclo(tyrosyl-tyrosyl) interacts with its targets in a unique way. The structural motif of this compound strongly depends on the relative chirality of the tyrosine residues . For residues of identical chirality, the cation interacts with one amide oxygen and one of the aromatic rings only . In contrast, for residues of opposite chirality, the metal cation is located in between the two aromatic rings and interacts with both of them .
Biochemical Pathways
Cyclo(tyrosyl-tyrosyl) is involved in several biochemical pathways. It is synthesized by Mycobacterium tuberculosis . The protein P9WPF9, also known as Cyclo(L-tyrosyl-L-tyrosyl) synthase, synthesizes this compound from L-tyrosyl-tRNA(Tyr), while the tRNA(Tyr) part from L-tyrosyl-tRNA(Tyr) becomes separated after the reaction .
Pharmacokinetics
The compound has a molecular weight of 326.35 and a density of 1.332±0.06 g/cm3 . It has a melting point of 279-280 °C and a boiling point of 724.4±55.0 °C .
Result of Action
The molecular and cellular effects of Cyclo(tyrosyl-tyrosyl)'s action are complex and depend on the specific context of its use. As a part of the biochemical pathways in Mycobacterium tuberculosis, it plays a crucial role in the metabolism of this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(tyrosyl-tyrosyl) can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One common method involves the use of cyclodipeptide synthases, which are enzymes that catalyze the formation of cyclodipeptides from aminoacyl-tRNAs . The reaction typically proceeds via a ping-pong mechanism, forming a covalent intermediate between an active site serine and the first tyrosine residue .
Industrial Production Methods: Industrial production of cyclo(tyrosyl-tyrosyl) often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress cyclodipeptide synthases, leading to the efficient production of the desired cyclic dipeptide .
Chemical Reactions Analysis
Types of Reactions: Cyclo(tyrosyl-tyrosyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl groups on the benzyl rings makes it susceptible to oxidation, forming quinones or other oxidized derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cyclo(tyrosyl-tyrosyl).
Reduction: Reducing agents like sodium borohydride can reduce oxidized forms of the compound back to the original dipeptide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the benzyl rings .
Scientific Research Applications
Cyclo(tyrosyl-tyrosyl) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclo(tyrosyl-tyrosyl) is unique among cyclic dipeptides due to the presence of two tyrosine residues, which impart distinct chemical and biological properties. Similar compounds include:
Cyclo(tyrosyl-phenylalanyl): This compound has one tyrosine and one phenylalanine residue, leading to different chemical reactivity and biological activity.
Mycocyclosin: An organic heterotetracyclic compound obtained via intramolecular oxidative aromatic coupling of cyclo(tyrosyl-tyrosyl).
Cyclo(tyrosyl-tyrosyl) stands out due to its specific interactions with metal ions and its potential therapeutic applications .
Properties
IUPAC Name |
3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCLOGFGKJCBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971679 | |
Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-40-1 | |
Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclo(tyrosyl-tyrosyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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